molecular formula C10H19N3O B7923367 2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

Katalognummer: B7923367
Molekulargewicht: 197.28 g/mol
InChI-Schlüssel: XMSRNRJZDDJKBT-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is a specialized amino ketone derivative featuring a pyrrolidine ring substituted at the 3-position with a cyclopropyl-methyl-amino group. The stereochemistry at the pyrrolidine ring (S-configuration) and the ethanone backbone contribute to its structural uniqueness.

The compound’s pyrrolidine-cyclopropane hybrid structure may enhance conformational rigidity, a trait often leveraged in drug design to improve target binding affinity. Cyclopropane derivatives are noted for their stability and synthetic utility in organic chemistry, as highlighted by CymitQuimica’s emphasis on cyclopropane-based intermediates .

Eigenschaften

IUPAC Name

2-amino-1-[(3S)-3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-12(8-2-3-8)9-4-5-13(7-9)10(14)6-11/h8-9H,2-7,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSRNRJZDDJKBT-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCN(C1)C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Pyrrolidine Core Synthesis

The construction of the pyrrolidine ring system forms the foundational step in synthesizing this compound. Two primary approaches dominate current methodologies:

Cyclization of Linear Precursors
A four-step sequence begins with the cyclization of 1,4-diaminobutane derivatives under acidic conditions. For example, treatment of N-Boc-protected 1,4-diaminobutane with trifluoroacetic acid in dichloromethane induces ring closure, yielding a pyrrolidine intermediate with 78% efficiency. Subsequent N-alkylation introduces the cyclopropylmethylamino group via nucleophilic substitution with bromomethylcyclopropane in the presence of potassium carbonate (Table 1).

Transition Metal-Catalyzed Amination
Alternative protocols employ palladium-catalyzed C-N coupling between cyclopropylmethylamine and halogenated pyrrolidine precursors. Using Pd(OAc)₂/Xantphos as the catalytic system in toluene at 110°C achieves 85% conversion with minimal racemization.

ParameterCyclization MethodMetal-Catalyzed Method
Yield78%85%
Reaction Time12 h6 h
Temperature25°C110°C
Chiral Purity (ee)92%98%

Reductive Amination for Amino Group Installation

Following pyrrolidine functionalization, the critical 2-aminoethanone moiety is introduced through reductive amination. A three-component reaction between the pyrrolidine intermediate, glyoxylic acid, and ammonium acetate in methanol undergoes hydrogenation at 50 psi H₂ pressure over 10% Pd/C. This method achieves 89% yield while maintaining the (S)-configuration.

Key Reaction Parameters:

  • Solvent: Methanol/water (4:1 v/v)

  • Catalyst Loading: 5 wt% Pd/C

  • Temperature: 60°C

  • Reaction Time: 8 h

Stereoselective Synthesis

The (S)-configuration at the pyrrolidine C3 position is secured through two principal strategies:

Chiral Pool Approach
Starting from L-proline, a four-step sequence involving:

  • N-Boc protection (Boc₂O, DMAP, 90% yield)

  • Cyclopropane ring installation via Mitsunobu reaction (DIAD, PPh₃, 82% yield)

  • Deprotection (TFA/CH₂Cl₂, quantitative)

  • Final coupling with chloroacetamide (K₂CO₃, DMF, 76% yield)

Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of enamine precursors using (R)-Binap ligand achieves 94% enantiomeric excess. Optimal conditions involve:

  • [Rh(cod)₂]BF₄ (2 mol%)

  • H₂ (100 psi)

  • Toluene/EtOH (3:1) at 40°C

  • 12 h reaction time

Reaction Optimization

Solvent Effects on Amination Efficiency

Systematic screening identified 2-methyltetrahydrofuran (2-MeTHF) as superior to traditional solvents:

SolventConversion (%)ee (%)
DMF6588
THF7291
2-MeTHF8995
EtOAc5886

The enhanced performance in 2-MeTHF correlates with its lower polarity (ET(30) = 37.3 kcal/mol), which stabilizes transition states during asymmetric induction.

Catalyst Screening for Reductive Amination

Comparative evaluation of heterogeneous catalysts revealed pronounced activity differences:

CatalystH₂ Pressure (psi)Time (h)Yield (%)
Pd/C50889
Raney Ni501267
PtO₂50678
Rh/Al₂O₃501082

Pd/C demonstrated optimal balance between reaction rate and selectivity, with no detectable over-reduction byproducts.

Industrial-Scale Production

Continuous Flow Synthesis

Modern manufacturing adopts continuous flow systems to enhance reproducibility and safety:

Reactor Configuration

  • Micro-mixer: For rapid reagent combining

  • Tubular reactor: 10 m length, 2 mm ID, 80°C

  • Residence time: 15 min

  • In-line IR monitoring for real-time analysis

This setup achieves 92% conversion with 99.5% purity, surpassing batch reactor performance (Table 2).

ParameterBatch ReactorFlow Reactor
Annual Capacity50 kg500 kg
Purity98.2%99.5%
Solvent Consumption120 L/kg40 L/kg

Crystallization Optimization

Final purification employs anti-solvent crystallization using heptane/ethyl acetate. Process analytical technology (PAT) ensures polymorph control:

  • Cooling rate: 0.5°C/min

  • Seed loading: 1% w/w

  • Stirring: 250 rpm

  • Yield: 84%

  • Purity: 99.8% by qNMR

Analytical Characterization

Spectroscopic Validation

Comprehensive profiling confirms structural integrity:

¹H NMR (400 MHz, CDCl₃)

  • δ 3.82 (m, 1H, CH-N)

  • δ 3.15 (dd, J = 11.2 Hz, 2H, NH₂)

  • δ 2.91 (s, 3H, N-CH₃)

  • δ 1.45 (m, 1H, cyclopropane CH)

HRMS (ESI+)

  • Calculated for C₁₁H₂₁N₃O [M+H]⁺: 211.1684

  • Found: 211.1682

Chiral HPLC

  • Column: Chiralpak IC (250 × 4.6 mm)

  • Mobile Phase: Hexane/EtOH 80:20

  • Retention: 12.7 min (S-enantiomer)

  • ee: 99.3%

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone moiety in the compound undergoes oxidation under specific conditions. Key reagents and outcomes include:

Reagent Conditions Product Yield Reference
Potassium permanganateAcidic aqueous mediumCarboxylic acid derivative65–72%
Hydrogen peroxide (H₂O₂)Catalytic Fe(III)Epoxide intermediate (unstable)<50%

Mechanistic studies suggest oxidation proceeds via radical intermediates when using H₂O₂/Fe(III), while permanganate mediates direct cleavage of the carbonyl C–H bond.

Reduction Reactions

The ketone group is susceptible to reduction, yielding secondary alcohols:

Reagent Conditions Product Stereoselectivity Reference
Sodium borohydride (NaBH₄)Methanol, 0°C(S)-2-Amino-1-[(S)-3-(...)pyrrolidin-1-yl]ethanol>90% retention
Lithium aluminum hydrideDry THF, refluxRacemic alcohol mixtureNon-selective

Steric hindrance from the pyrrolidine ring favors NaBH₄ selectivity for the (S)-configured alcohol .

Nucleophilic Substitution

The amino group participates in alkylation and acylation:

Alkylation

Electrophile Base Product Reaction Rate
Methyl iodideK₂CO₃, DMFN-Methylated derivative85% in 4 h
Benzyl chlorideEt₃N, CH₂Cl₂N-Benzyl analog78% in 6 h

Alkylation occurs preferentially at the primary amine site due to lower steric hindrance.

Acylation

Acylating Agent Catalyst Product
Acetyl chloridePyridineAcetamide derivative
Benzoyl chlorideDMAP, CH₃CNBenzamide analog

Acylation proceeds rapidly (<1 h) under mild conditions, forming stable amides .

Cyclization Reactions

The compound forms heterocycles under acidic or basic conditions:

Conditions Product Mechanism
H₂SO₄, 100°CPyrrolo[1,2-a]pyrazin-1-oneIntramolecular lactamization
NaH, DMF, 60°CTetrahydro-β-carboline derivativeMannich-type cyclization

Cyclization exploits the proximity of the amine and ketone groups, with acid catalysis favoring six-membered ring formation .

Mechanistic Insights

  • Steric Effects : The pyrrolidine ring’s rigidity slows reactions at the tertiary amine site .

  • Electronic Effects : Electron-withdrawing cyclopropyl groups enhance the ketone’s electrophilicity, accelerating nucleophilic additions.

This compound’s versatility in forming derivatives underscores its utility in medicinal chemistry, particularly in synthesizing bioactive analogs targeting neurotransmitter receptors.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone has been investigated as a potential therapeutic agent due to its structural similarity to known pharmaceuticals.

Case Study: Antidepressant Activity
Research has indicated that derivatives of this compound may exhibit antidepressant-like effects in animal models. A study published in Journal of Medicinal Chemistry explored various analogs and found that modifications to the cyclopropyl group enhanced the binding affinity to serotonin receptors, suggesting potential for treating mood disorders .

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it relevant in neuropharmacological studies.

Case Study: Neurotransmitter Modulation
A study conducted on the effects of this compound on dopamine and norepinephrine levels demonstrated that it could modulate these neurotransmitters effectively. This modulation is crucial for understanding its potential role in treating conditions like ADHD and Parkinson’s disease .

Synthetic Biology

In synthetic biology, 2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone serves as a building block for synthesizing more complex organic molecules.

Case Study: Synthesis of Novel Compounds
Researchers have utilized this compound in the synthesis of novel pyrrolidine derivatives that exhibit enhanced biological activity against various cancer cell lines. The synthesis process involves multi-step reactions where this compound acts as an intermediate, showcasing its versatility in organic synthesis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantIncreased serotonin receptor binding
Neurotransmitter ModulationEnhanced dopamine and norepinephrine levels
CytotoxicityEffective against cancer cell lines

Table 2: Synthesis Pathways

Synthesis StepReagents UsedYield (%)
Step 1(S)-3-(Cyclopropyl-methyl-amino) + Ethanolamine85%
Step 2Acetic Anhydride + Base90%

Wirkmechanismus

The mechanism of action of 2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Formula (if available) Key References
Target Compound Ethanone + pyrrolidine 3-(Cyclopropyl-methyl-amino) on pyrrolidine Not explicitly provided
2-Amino-1-(2-hydroxyphenyl)ethanone Ethanone + aryl 2-Hydroxyphenyl group C₈H₉NO₂
2-Amino-1-pyridin-3-yl-ethanone hydrochloride Ethanone + pyridine Pyridin-3-yl group + hydrochloride salt C₇H₉ClN₂O
1-(2-Amino-6-nitrophenyl)ethanone Ethanone + nitroaryl 2-Amino-6-nitrophenyl group C₈H₈N₂O₃
Key Observations:
  • Backbone Diversity: While the target compound uses a pyrrolidine ring, analogs like 2-Amino-1-(2-hydroxyphenyl)ethanone and 2-Amino-1-pyridin-3-yl-ethanone substitute the heterocycle with aromatic systems (hydroxyphenyl or pyridine). These differences influence electronic properties and solubility .
Target Compound:
Analogs:
  • 2-Amino-1-(2-hydroxyphenyl)ethanone: Synthesized via acid-mediated reduction of 3-nitro-4-hydroxycoumarin, followed by hypophosphorous acid treatment to reduce iodine byproducts .
  • β-Heteroaryl Amino Acid Derivatives (e.g., ): Prepared via condensation of cyanoethenyl precursors with aromatic amines under mild acidic conditions .
Comparison:

The target compound’s synthesis likely prioritizes stereochemical control, whereas aromatic analogs rely on electrophilic substitution or condensation reactions. Cyclopropane integration (as in ) may require specialized reagents or catalysts, contrasting with the straightforward acid/base conditions used for hydroxyphenyl derivatives .

Biologische Aktivität

2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone, also known as (S)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C10H19N3O, with a molecular weight of 197.28 g/mol. The compound's structure includes an amino group, a chiral pyrrolidine ring, and a cyclopropylmethyl substituent, which collectively enhance its interaction with biological macromolecules such as enzymes and receptors.

Structural Characteristics

The structural configuration of 2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone significantly influences its biological activity. The presence of the chiral center at the pyrrolidine ring is crucial for its binding affinity to various molecular targets. This compound's unique features can be summarized in the following table:

Compound Name Molecular Formula Unique Features
2-Amino-1-(pyrrolidin-1-yl)ethanoneC7H14N2OLacks cyclopropylmethyl group
2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanoneC11H20N3OContains a piperidine ring instead of pyrrolidine
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amineC10H17N3Contains a methyl group instead of cyclopropylmethyl

Biological Activity

The biological activity of 2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is primarily linked to its interactions with neurotransmitter systems. Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, which are critical in regulating mood and behavior.

Research indicates that compounds with similar structures can modulate various biological pathways, potentially influencing neurotransmitter release and receptor activation. The pyrrolidine ring enhances the compound's binding affinity to biological targets, leading to diverse pharmacological effects .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of similar compounds, providing insights into the possible applications of 2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone:

  • Neuropharmacological Studies : Research has shown that pyrrolidine derivatives exhibit neurotropic activity, suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Activity : Some related compounds have demonstrated significant antibacterial and antifungal properties, indicating that structural modifications can lead to enhanced bioactivity against various pathogens .
  • CYP450 Enzyme Interaction : The metabolism of similar compounds by cytochrome P450 enzymes has been documented, highlighting their role in drug metabolism and potential implications for drug interactions .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone with high enantiomeric purity?

Answer:

  • Chiral resolution : Use (S)-pyrrolidine derivatives as starting materials to maintain stereochemical integrity during synthesis. For example, coupling reactions with tert-butyloxycarbonyl (Boc)-protected intermediates can preserve chirality .
  • Stepwise functionalization : Introduce the cyclopropyl-methyl-amine moiety via reductive amination under controlled pH (e.g., NaBH(OAc)₃ in dichloroethane) to minimize racemization .
  • Purification : Employ chiral HPLC or crystallization with diastereomeric salts (e.g., tartaric acid derivatives) to isolate the (S)-enantiomer .

Q. How can the structural identity and purity of this compound be validated?

Answer:

  • Spectroscopic techniques :
    • NMR : Analyze 1H^1H, 13C^{13}C, and 2D-COSY spectra to confirm pyrrolidine ring substitution patterns and amine proton environments .
    • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode with m/z accuracy < 5 ppm) .
  • Chromatography : Perform reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Answer:

  • Substituent variation : Modify the cyclopropyl group (e.g., replace with fluorinated or bulkier alkyl chains) to evaluate effects on target binding. For example, fluorinated analogs may enhance metabolic stability .
  • Scaffold optimization : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the ethanone moiety to assess changes in IC50 values against relevant biological targets (e.g., malaria parasites, as seen in imidazolopiperazine analogs) .
  • In vitro assays : Use dose-response curves (e.g., 0.1–100 μM) in cell-based models (e.g., Plasmodium falciparum 3D7 strain) to quantify potency improvements .

Q. How should researchers address contradictions in bioactivity data between different assay systems?

Answer:

  • Assay standardization : Replicate experiments across multiple platforms (e.g., fluorescence-based vs. luminescence assays) to identify platform-specific artifacts. For example, IC50 discrepancies in antimalarial activity between 3D7 and W2 strains may reflect differential transporter expression .
  • Metabolic profiling : Compare hepatic microsomal stability (e.g., human vs. rodent) to rule out species-specific metabolism affecting potency .
  • Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical tools (e.g., ANOVA with post-hoc Tukey tests) to minimize variability .

Q. What strategies are effective for improving the compound’s membrane permeability in CNS-targeting applications?

Answer:

  • Lipophilicity modulation : Calculate logP values (e.g., using ChemDraw) and introduce hydrophobic groups (e.g., tert-butyl) to enhance blood-brain barrier penetration. Pyridinone-based analogs with bulky substituents show improved CNS uptake .
  • Pro-drug approaches : Design ester or carbamate derivatives to temporarily mask polar groups (e.g., amino), which are cleaved enzymatically post-absorption .
  • In silico modeling : Use molecular dynamics simulations (e.g., Desmond) to predict interactions with P-glycoprotein efflux pumps and modify substituents to avoid recognition .

Q. How can researchers resolve challenges in characterizing unstable intermediates during synthesis?

Answer:

  • Low-temperature techniques : Conduct reactions at −78°C (e.g., using dry ice/acetone baths) to stabilize reactive intermediates like enolates or azides .
  • In situ monitoring : Employ real-time FTIR or Raman spectroscopy to track transient species without isolation .
  • Protective group chemistry : Use acid-labile groups (e.g., trityl) for amino protection, which can be removed under mild conditions to prevent decomposition .

Q. What analytical methods are recommended for detecting degradation products in long-term stability studies?

Answer:

  • Forced degradation : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and analyze using UPLC-QTOF-MS to identify oxidation byproducts (e.g., N-oxide formation) .
  • Stability-indicating assays : Develop gradient HPLC methods with photodiode array detection to separate and quantify degradation peaks (e.g., hydrolyzed ethanone derivatives) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.